Methoxyphenyl piperazinyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

21580-07-4 |

|---|---|

Molecular Formula |

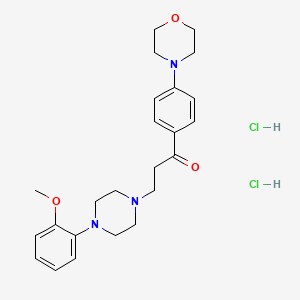

C24H33Cl2N3O3 |

Molecular Weight |

482.4 g/mol |

IUPAC Name |

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-morpholin-4-ylphenyl)propan-1-one;dihydrochloride |

InChI |

InChI=1S/C24H31N3O3.2ClH/c1-29-24-5-3-2-4-22(24)27-14-12-25(13-15-27)11-10-23(28)20-6-8-21(9-7-20)26-16-18-30-19-17-26;;/h2-9H,10-19H2,1H3;2*1H |

InChI Key |

WOJATDXXHKRDIF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)N4CCOCC4.Cl.Cl |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)N4CCOCC4.Cl.Cl |

Other CAS No. |

21580-07-4 |

Synonyms |

3-(4-o-methoxyphenyl)-1-piperazinyl-4'- p-morpholinopropiophenone dihydrochloride methoxyphenyl piperazinyl SU17595 A |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methoxyphenyl Piperazinyl Scaffolds and Derivatives

Strategies for Assembling the Core Methoxyphenyl Piperazinyl Unit

The construction of the this compound core can be achieved through several key synthetic strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Coupling Reactions for Arylpiperazine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of the aryl-nitrogen bond in arylpiperazines. nih.govacs.orgnih.gov This methodology offers a powerful and versatile approach for the synthesis of N-arylpiperazines from aryl halides and piperazine (B1678402). nih.gov The reaction is known for its high efficiency and broad substrate scope, allowing for the coupling of various substituted aryl halides with piperazine derivatives. researchgate.netuwindsor.ca

Key features of this method include the use of a palladium catalyst, often in combination with a suitable phosphine (B1218219) ligand, and a base. nih.govrsc.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines like P(t-Bu)3 often providing excellent results. uwindsor.canih.gov The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields and minimize side reactions. nih.gov For instance, a toluene-DBU solvent system has been shown to be effective for the coupling of aryl bromides with unprotected piperazine. nih.gov

Recent advancements have focused on developing more efficient and user-friendly protocols. This includes the use of air- and moisture-stable palladium precatalysts, which simplify the experimental setup and allow for reactions to be run under aerobic conditions. nih.gov These developments have made the Buchwald-Hartwig amination an even more attractive method for the large-scale synthesis of arylpiperazines. researchgate.net

Table 1: Examples of Palladium-Catalyzed Arylpiperazine Formation

| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | N-Methylpiperazine | (NHC)Pd(R-allyl)Cl | Not specified | Not specified | 80 | rsc.org |

| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(R-allyl)Cl | Not specified | Not specified | 96 | rsc.org |

| 4-Chloroanisole | Piperidine (B6355638) | (NHC)Pd(R-allyl)Cl | Not specified | Not specified | 43 | rsc.org |

| Bromobenzotrifluoride | Piperazine | Pd(OAc)2/P(t-Bu)3 | NaO-t-Bu | Xylene/DMF | High | uwindsor.ca |

| Aryl Chlorides | Piperazine | Pd-precatalysts | Not specified | Not specified | Up to 97 | nih.gov |

Copper-Catalyzed Ullmann–Goldberg Reactions

The Copper-Catalyzed Ullmann–Goldberg reaction is a classical and still relevant method for the formation of aryl-nitrogen bonds, providing an alternative to palladium-catalyzed methods. mdpi.comwikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.orgbyjus.com Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgumass.edu

However, modern advancements have led to the development of milder and more efficient protocols. These often involve the use of soluble copper catalysts supported by various ligands, which can significantly improve the reaction rate and yield. wikipedia.org The Ullmann condensation can be used to synthesize a variety of arylpiperazine derivatives. mdpi.com The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

While palladium-catalyzed reactions are often preferred for their broader substrate scope and milder conditions, the Ullmann–Goldberg reaction remains a valuable tool, particularly for specific substrates or when palladium-free synthesis is desired. nih.gov

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Arene Systems

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction for the synthesis of arylpiperazines, especially when the aromatic ring is activated by electron-withdrawing groups. mdpi.compressbooks.pub In this reaction, a nucleophile, such as piperazine, attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide. pressbooks.pub The presence of strong electron-withdrawing groups, such as nitro or cyano groups, in the ortho or para positions to the leaving group is crucial for the reaction to proceed efficiently. pressbooks.pubdiva-portal.org

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubharvard.edu The stability of this intermediate is key to the success of the reaction. pressbooks.pub SNAr reactions are widely used in the synthesis of various pharmaceutical compounds containing the arylpiperazine moiety. mdpi.com For instance, the synthesis of drugs like Avapritinib involves SNAr reactions on aza-heterocycles. mdpi.com In some cases, even non-activated fluoroarenes can undergo SNAr reactions with amines when catalyzed by a ruthenium g-arene complex. nii.ac.jp

Multi-Step Organic Synthesis Approaches

The synthesis of complex this compound derivatives often requires multi-step synthetic sequences. These approaches allow for the construction of intricate molecular architectures by combining various chemical transformations. A common strategy involves the initial synthesis of a core piperazine derivative, which is then further functionalized.

For example, a multi-step synthesis might begin with the reaction of 1-(4-methoxyphenyl)piperazine (B173029) with ethyl 2-chloroacetate to form an ester intermediate. This can then be converted to a hydrazide, followed by cyclization to form an oxadiazole-thiol derivative. The final step would involve coupling with a halogenated acetophenone (B1666503) to yield the target compound. Another approach involves the synthesis of N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, which is then reacted with various substituted piperazines to produce a library of derivatives. tandfonline.com

One-Pot Synthesis Techniques

An example of a one-pot synthesis is the ultrasound-assisted synthesis of salicylamide (B354443) arylpiperazines. consensus.appdntb.gov.ua This method allows for the selective synthesis of dual 5-HT1A/5-HT7 ligands in a single step. consensus.app Another example is the one-pot preparation of unsymmetrical piperazines through a palladium-catalyzed amination followed by in-situ N-protection. nih.gov The development of one-pot microwave-assisted synthesis has also been a focus, further reducing reaction times. maynoothuniversity.ie These techniques are particularly valuable for generating libraries of compounds for high-throughput screening.

Chiral Synthesis Approaches for Enantioselective Production

The development of chiral synthesis methodologies is crucial for the production of enantiomerically pure this compound derivatives, as the stereochemistry of these compounds can have a profound impact on their biological activity. nih.govrsc.org Several strategies have been developed for the asymmetric synthesis of chiral piperazines.

One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Another strategy is the use of chiral catalysts. rsc.org For instance, chiral piperazines themselves can act as catalysts in the enantioselective addition of dialkylzincs to aldehydes. rsc.org

Other methods include the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones and the use of chiral phase transfer catalysts in aza-Michael cyclizations. mdpi.comnih.gov The iridium-catalyzed asymmetric hydrogenation of pyrazines is another powerful method for producing a wide range of chiral piperazines with high enantiomeric excess. researchgate.net These approaches are essential for accessing specific stereoisomers for pharmacological evaluation. acs.orgnih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Use of Pd catalyst and phosphine ligand. | High efficiency, broad substrate scope, mild conditions. | Potential for palladium contamination. |

| Ullmann–Goldberg Reaction | Copper-catalyzed coupling of aryl halides and amines. | Palladium-free, useful for specific substrates. | Often requires harsh conditions. |

| Aromatic Nucleophilic Substitution (SNAr) | Nucleophilic attack on electron-deficient arenes. | Effective for activated substrates. | Limited to electron-deficient systems. |

| Multi-Step Synthesis | Sequential chemical transformations. | Allows for construction of complex molecules. | Can be time-consuming and have lower overall yields. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Efficient, reduced reaction time and waste. | Can be challenging to optimize. |

| Chiral Synthesis | Use of chiral auxiliaries or catalysts. | Produces enantiomerically pure compounds. | Can be complex and require specialized reagents. |

Functionalization and Derivatization of the this compound Moiety

The functionalization of the this compound core is a key strategy for developing new chemical entities. Modifications can be systematically introduced at several positions, including the piperazine nitrogen atoms and the aromatic rings, or through the addition of linker chains and other pharmacophores.

The piperazine ring contains two nitrogen atoms that serve as primary sites for functionalization, enhancing the structural diversity and modulating the physicochemical properties of the resulting molecules. encyclopedia.pub The secondary amine of the 1-(methoxyphenyl)piperazine starting material is a nucleophile, readily participating in various reactions.

Common modifications include:

N-Alkylation: This is frequently achieved through nucleophilic substitution reactions with alkyl halides (e.g., chloro- or bromo-alkanes) or sulfonates. For instance, 1-[3-(Trifluoromethyl)phenyl]piperazine has been alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one to produce Flibanserin. mdpi.com Similarly, N-alkylation using various bromoalkylphthalimides is a common strategy. ptfarm.pl

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished via nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic systems. The synthesis of Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate. nih.gov

Acylation: The piperazine nitrogen can be acylated using acid chlorides or other activated carbonyl compounds to form amides. This is a key step in creating hybrid molecules, such as reacting N-(benzo[d]thiazol-2-yl)-2-chloroacetamides with piperazines to yield amide intermediates. nih.gov

Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond, providing an alternative route to N-alkyl derivatives. nih.gov

Recent advances have also explored direct C-H functionalization of the piperazine ring itself, although this is often more challenging than N-functionalization due to the presence of the two nitrogen atoms. beilstein-journals.org

Table 1: Examples of Reagents for N-Functionalization of Piperazines

| Reaction Type | Reagent Example | Resulting Moiety | Reference |

| N-Alkylation | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N-alkylated piperazine | mdpi.com |

| N-Arylation | Ethyl 2-chloropyrimidine-5-carboxylate | N-aryl piperazine | nih.gov |

| Acylation | Chloroacetyl chloride | N-acylated piperazine | nih.gov |

| Ring Opening | N-(3-bromopropyl)phthalimide | N-propylphthalimide derivative | ptfarm.pl |

Modifying the aromatic rings of the this compound scaffold is a critical tool for fine-tuning electronic properties and receptor binding interactions. Structure-activity relationship (SAR) studies often focus on the type and position of substituents on these rings. nih.gov

In the development of antihypertensive agents, for example, substitutions at the 2-, 3-, or 4-position of the phenyl ring were examined. It was found that substitution at the 2-position led to more potent compounds than 4-substitution, while 3-substituted isomers were the least potent. nih.gov For a series of D3 receptor antagonists, analogues with a 2-methoxyphenyl group were synthesized and compared against those with a 2,3-dichlorophenyl moiety to explore how these substitutions impact receptor affinity and selectivity. nih.gov

Furthermore, in a series of serotonin (B10506) receptor ligands, the introduction of a second aryl substituent into a terminal pyridone fragment attached to the this compound core resulted in a significant decrease in 5-HT1A affinity. researchgate.net The affinity of certain derivatives at dopamine (B1211576) D2 receptors appears to be primarily determined by the 1-[2-(4-methoxyphenyl)phenyl]piperazine moiety itself, rather than by modifications to the linker or terminal fragments. acs.org

Table 2: Impact of Aromatic Substitution on Biological Activity

| Base Scaffold | Substitution Position | Resulting Activity | Reference |

| (Phenylpiperazinyl)alkyl thienopyrimidinediones | 2-position of phenyl ring | More potent antihypertensive effect | nih.gov |

| (Phenylpiperazinyl)alkyl thienopyrimidinediones | 3-position of phenyl ring | Least potent antihypertensive effect | nih.gov |

| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}pyrid-2(1H)-ones | Second aryl group on pyridone | Diminished 5-HT1A affinity | researchgate.net |

Linker chains, or spacers, are commonly introduced to the this compound scaffold, typically at the second piperazine nitrogen, to connect it to another functional group or pharmacophore. The length, flexibility, and chemical nature of these linkers significantly influence the pharmacological properties of the final molecule.

Research has explored various linker types:

Flexible Alkyl Chains: Simple polymethylene chains (e.g., penta- and hexamethylene) have been used to link the this compound moiety to terminal imide groups like naphthalimide. nih.gov

Functionalized Linkers: Linkers containing additional functional groups, such as hydroxyl groups, have been synthesized. For instance, butenyl, 3-hydroxybutyl, and 2-hydroxybutyl linking chains have been incorporated to improve properties like D3 receptor affinity. nih.gov

Partly Constrained Linkers: More rigid spacers, such as m- and p-xylyl moieties, have been used to reduce the conformational flexibility of the molecule, which can impact receptor binding. nih.gov

The terminal groups attached via these linkers are diverse and are chosen to interact with specific biological targets. Examples include heterobiarylcarboxamides, naphthalimides, and 2H-1,3-benzoxazine-2,4(3H)-dione. nih.govnih.gov The synthesis of these molecules often involves classic amidation reactions between an amine-terminated linker and a carboxylic acid or its activated derivative. nih.gov

A powerful strategy in drug design is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores to produce a single chemical entity with a potentially synergistic or multi-target profile. The this compound scaffold is a popular component in such hybrids.

Several synthetic approaches have been employed:

Condensation Reactions: In one study, 3-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]aniline was condensed with a norfloxacin-derived carboxylic acid to create a hybrid molecule with antimicrobial activity. nih.gov

Multi-step Synthesis: The synthesis of thiazole-linked coumarin-piperazine hybrids involved a five-step method, culminating in the connection of the two pharmacophores. rsc.org Similarly, piperazine-tethered bergenin (B1666849) analogues were synthesized using the Mannich reaction. nih.gov

Oxiran Ring Opening: A three-step synthesis was used to create conjugates where a 2-hydroxypropan-1,3-diyl chain links a carbamoyloxy moiety to a substituted piperazine. The key step involved the nucleophilic opening of an oxirane ring by the piperazine nitrogen. mdpi.com

Coupling Reactions: Substituted furoxan-coupled piperazine derivatives were synthesized by reacting a substituted benzhydryl piperazine with a bromomethyl-functionalized furoxan in the presence of a base. nih.gov

Table 3: Examples of Hybrid Molecules Based on this compound

| Hybridized Pharmacophore | Synthetic Strategy | Resulting Hybrid Class | Reference |

| Norfloxacin | Condensation | Norfloxacin-piperazine hybrids | nih.gov |

| Coumarin (B35378) | Multi-step synthesis | Thiazole-linked coumarin-piperazine hybrids | rsc.org |

| Bergenin | Mannich reaction | Piperazine-linked bergenin heterocyclic hybrids | nih.gov |

| Furoxan | Nucleophilic substitution | Furoxan-coupled piperazine derivatives | nih.gov |

| 3-(Trifluoromethyl)phenyl carbamate (B1207046) | Oxiran ring opening | Piperazine-based carbamate conjugates | mdpi.com |

Purification and Characterization Methodologies in Academic Synthesis

The synthesis of novel this compound derivatives requires rigorous purification and characterization to confirm the identity, purity, and structure of the target compounds. A standard workflow is typically followed in academic research settings.

Purification: After the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC), the crude product is subjected to purification. neuroquantology.com The most common methods include:

Column Chromatography: This is the workhorse technique for purifying synthetic intermediates and final products. Silica gel is the most frequently used stationary phase, with an appropriate eluent system (e.g., hexane:ethyl acetate) chosen to separate the desired compound from byproducts and unreacted starting materials. nih.govajol.info

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol) is an effective method to obtain highly pure crystalline material. neuroquantology.com

Preparative TLC: For smaller scale purifications or for separating compounds with very similar polarities, preparative thin-layer chromatography is sometimes employed. nih.gov

Characterization: Once purified, the structure of the compound is elucidated and confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information. rsc.orgnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups (e.g., C=O, N-H, C-O) within the molecule based on their characteristic vibrational frequencies. nih.gov

Single-Crystal X-ray Diffraction: For crystalline compounds, this technique provides unambiguous confirmation of the molecular structure and stereochemistry by determining the precise spatial arrangement of atoms in the crystal lattice. ajol.info

Elemental Analysis: This method provides the percentage composition of elements (C, H, N, etc.) in the compound, which must agree with the calculated values for the proposed structure. ptfarm.pl

Molecular Pharmacology and Receptor/enzyme Interactions of Methoxyphenyl Piperazinyl Derivatives

Ligand Binding Profiles and Receptor Affinities

The methoxyphenyl piperazinyl scaffold is a versatile pharmacophore that has been extensively modified to achieve desired receptor interaction profiles. The position of the methoxy (B1213986) group on the phenyl ring, typically at the ortho-, meta-, or para- position, along with the nature of the substituent on the other piperazine (B1678402) nitrogen, profoundly influences the affinity and selectivity of these compounds for their molecular targets.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

This compound derivatives are well-known for their significant interactions with various serotonin (5-HT) receptor subtypes, which are crucial targets for the treatment of depression, anxiety, and other mood disorders. ijrrjournal.com

Many derivatives exhibit high affinity for the 5-HT1A receptor . For instance, compounds with a cis-bicyclo[3.3.0]octane, norbornane, or norbornene group attached to the piperazine moiety demonstrate high-affinity binding to 5-HT1A receptors, with Ki values ranging from 0.12 to 0.63 nM. nih.gov Increasing the lipophilicity of the cycloalkyl derivatives through annelation and/or saturation has been shown to enhance their affinity for 5-HT1A sites. nih.gov Some compounds, like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine analogues, have been developed as potent 5-HT1A antagonists. consensus.app For example, 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine shows high affinity for 5-HT1A receptors and a 160-fold selectivity over α1-adrenergic sites. consensus.app Furthermore, N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide ([18F]MeFWAY) has been developed as a potent inhibitor of 5-HT1A receptors for use in positron emission tomography (PET) imaging.

Interactions with the 5-HT2A receptor are also a common feature of this class of compounds. Many arylpiperazines act as ligands for both 5-HT1A and 5-HT2A receptors. researchgate.net For example, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-2,3-dihydrocyclo-penta[c]coumarin displays high affinity for both 5-HT1A (Ki = 0.2 ± 0.01 nM) and 5-HT2A (Ki = 3.9 ± 0.4 nM) receptors. The compound 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin also shows high affinity for both 5-HT1A (Ki = 0.60 nM) and 5-HT2A (Ki = 8 nM) receptors. mdpi.com

The 5-HT7 receptor is another important target for these derivatives. Ensaculin (7-methoxy-6-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy}-3,4-dimethylcoumarin) demonstrates high affinity for 5-HT7 receptors (IC50 = 2.4 nM) alongside its affinity for 5-HT1A receptors. mdpi.com Compounds HBK-14 and HBK-15 have been identified as full antagonists of both 5-HT1A and 5-HT7 receptors. A series of novel aralkyl piperazine derivatives have been synthesized that exhibit high affinities for both 5-HT1A and 5-HT7 receptors, with some compounds showing Ki values of 28 nM and 3.3 nM for 5-HT1A and 5-HT7 receptors, respectively.

Table 1: Binding Affinities of Selected this compound Derivatives at Serotonin Receptors

| Compound Name | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) |

|---|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | High | - | - |

| 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-2,3-dihydrocyclo-penta[c]coumarin | 0.2 ± 0.01 | 3.9 ± 0.4 | - |

| 8-Acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | 8 | - |

| Ensaculin | 8 (IC50) | - | 2.4 (IC50) |

| Compound 21n (aralkyl piperazine derivative) | 28 | - | 3.3 |

| HBK-14 | Antagonist | Moderate Affinity | Antagonist |

| HBK-15 | Antagonist | Moderate Affinity | Antagonist |

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3)

This compound derivatives frequently interact with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications.

Several N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been synthesized as potent D2 and D3 receptor ligands . nih.gov For example, compound 38 in one study, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, displayed a high affinity for the human D3 receptor (Ki = 0.5 nM) with a 153-fold selectivity over the D2L receptor (Ki = 76.4 nM). nih.gov Another series of N-phenyl piperazine analogs showed high affinity for D3 receptors (Ki = 0.3 to 0.9 nM) versus D2 receptors (Ki = 40 to 53 nM). nih.gov

The substitution pattern on the phenyl ring of the piperazine moiety plays a crucial role in determining affinity and selectivity. A 2-methoxyphenylpiperazine compound showed a roughly 3-fold increase in affinity for the D3 receptor compared to an unsubstituted phenylpiperazine. acs.org In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2-methoxyphenylpiperazine derivative (compound 7) had a Ki of 2.1 nM for D3 and 11.4 nM for D2 receptors. acs.org Ensaculin also demonstrates affinity for D2 (IC50 = 16.6 nM) and D3 (IC50 = 27.7 nM) receptors. mdpi.com

Table 2: Binding Affinities of Selected this compound Derivatives at Dopamine Receptors

| Compound Name | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) |

|---|---|---|

| (E)-4-Iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | 0.5 |

| N-Phenyl piperazine analog (12b) | 40-53 | 0.3-0.9 |

| 2-Methoxyphenylpiperazine derivative (Compound 7) | 11.4 | 2.1 |

| Ensaculin | 16.6 (IC50) | 27.7 (IC50) |

| 8-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) | Decreased affinity | Unchanged affinity |

Adrenergic Receptor Subtype Interactions (e.g., α1, α2, α1D, α1A)

Interactions with adrenergic receptors, particularly the α1 and α2 subtypes, are another significant aspect of the pharmacology of this compound derivatives.

Many of these compounds exhibit high affinity for α1-adrenoceptors . researchgate.net A series of 1,4-substituted piperazine derivatives, where the most promising compounds possessed a 1-(o-methoxyphenyl)piperazine moiety, showed low nanomolar affinity for α1-adrenoceptors. researchgate.net For instance, 1-[4-(2,6-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine hydrochloride was identified as a selective α1 receptor antagonist with a Ki of 23.5 nM. Some derivatives have been specifically designed to have reduced α1-adrenergic activity to improve their selectivity for other targets like the 5-HT1A receptor. nih.gov

The α1D-adrenergic receptor has been a target for selective antagonists. Fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been developed as selective α1d-adrenergic receptor antagonists. acs.org The derivative 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) is a known selective α1D-adrenoceptor antagonist.

Regarding α1A-adrenoceptors , some methoxyphenylpiperazine derivatives have shown potent blockade of this subtype. Ensaculin also possesses a high affinity for α1 receptors (IC50 = 4.7 nM). mdpi.com

Table 3: Binding Affinities of Selected this compound Derivatives at Adrenergic Receptors

| Compound Name | α1 Affinity (Ki, nM) | α2 Affinity (Ki, nM) | α1D Affinity | α1A Affinity |

|---|---|---|---|---|

| 1-[4-(2,6-Dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine | 23.5 | - | - | - |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | Reduced affinity | - | - | - |

| 8-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) | - | - | Selective Antagonist | - |

| Ensaculin | 4.7 (IC50) | - | - | - |

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Binding

Recent research has explored the potential of this compound derivatives as ligands for metabotropic glutamate receptors, specifically the mGluR1 subtype. nih.govresearchgate.net These receptors are involved in the modulation of excitatory neurotransmission.

A study focused on a 2-methoxyphenyl piperazine derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, for its potential in mapping mGluR1. nih.govresearchgate.net In vitro autoradiography confirmed high uptake of the radiolabeled ligand in mGluR1-rich regions of the brain, such as the cerebellum, thalamus, and striatum. nih.govresearchgate.net This indicates that the this compound scaffold can be adapted to target mGluR1 with high specificity. Another study reported the synthesis of novel radioligands for PET imaging of mGluR1, with one compound showing high in vitro binding affinity for this receptor. acs.org

Sigma Receptor Binding

Sigma receptors, which are not classified as classical neurotransmitter receptors, are also modulated by this compound derivatives. These receptors are implicated in a variety of cellular functions and are targets for potential therapeutics for neurological disorders and drug abuse.

Several N-(2-methoxyphenyl)piperazine analogs have been shown to bind to both sigma-1 (σ1) and sigma-2 (σ2) receptors . nih.govresearchgate.net For example, [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide binds to both σ1 and σ2 receptors with pKi values of 6.51 and 6.79, respectively. researchgate.net A series of benzylpiperazinyl derivatives were developed as σ1 receptor ligands, with 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showing a very high affinity for the σ1 receptor (Ki = 1.6 nM) and high selectivity over the σ2 receptor. nih.gov Another study on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and its analogs highlighted the importance of the piperazine nitrogens for high-affinity binding to σ2 receptors. researchgate.net

Table 4: Binding Affinities of Selected this compound Derivatives at Sigma Receptors

| Compound Name | σ1 Affinity | σ2 Affinity |

|---|---|---|

| [123I]-4-Iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide | pKi = 6.51 | pKi = 6.79 |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Ki = 1.6 nM | Lower affinity (886-fold selective for σ1) |

| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | Ki = 48.4 nM | Ki = 0.59 nM |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | Ki = 0.38 nM | Ki = 0.68 nM |

Other Neurotransmitter Receptor Modulations

Beyond the major receptor systems discussed above, this compound derivatives have been shown to interact with other neurotransmitter receptors, albeit often with lower affinity or as part of a broader, multi-target profile.

Some piperazine derivatives have been investigated for their effects on histamine (B1213489) receptors . For instance, certain m-methoxyphenyl derivatives display moderate affinity for the human histamine H3 receptor, with one compound showing a Ki of 518 nM. nih.gov Other piperazine derivatives, like cyclizine, are known potent and selective histamine H1 receptor antagonists. medchemexpress.com

Interactions with the GABA-A receptor have also been reported. A study on various piperazine derivatives, including methoxyphenylpiperazines, demonstrated that they can act as antagonists of the human α1β2γ2 GABA-A receptor. nih.gov For example, 3-methoxyphenylpiperazine (3MPP) was among the more potent antagonists in the series. nih.gov

Additionally, some piperazine derivatives have been explored as ligands for muscarinic receptors . While not a primary focus for this compound compounds, the broader piperazine class has been used to develop M2-selective muscarinic receptor ligands. researchgate.net

Finally, there is emerging evidence of this compound derivatives modulating ion channels . Ranolazine, which contains a methoxyphenoxy moiety linked to a piperazine, is known to modulate sodium channels. nih.gov

Enzyme Inhibition and Modulation Activities

The this compound scaffold has been incorporated into numerous molecules designed to inhibit or modulate the activity of specific enzymes implicated in a range of physiological and pathological processes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. tandfonline.com Several studies have explored the potential of this compound derivatives as cholinesterase inhibitors.

A series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their anticholinesterase activity. tandfonline.com Within this series, compounds bearing N-(substituted-phenyl)piperazines, including the 2-[4-(4-Methoxyphenyl)piperazine-1-yl] derivative, generally exhibited poorer AChE inhibitory potency compared to other substitutions. tandfonline.com This suggests that the electronic properties and steric bulk of the methoxyphenyl group may not be optimal for binding to the active site of AChE in this particular molecular framework.

In another study, new indole (B1671886) derivatives analogous to the Alzheimer's drug donepezil (B133215) were synthesized. nih.gov Among them, 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetyl)indolin-2-one was synthesized and characterized, though its specific inhibitory activity against cholinesterases was not detailed in the provided abstract. nih.gov

Furthermore, pyridazinone derivatives containing a (4-methoxyphenyl)piperazine moiety have been designed as dual inhibitors of AChE and BChE. researchgate.net One of the most potent compounds identified in this study, compound 6b , which carries a p-methylphenyl group, demonstrated a Ki of 3.73 ± 0.9 nM against AChE and exhibited competitive inhibition. researchgate.net Another compound, 6a , was the most potent BChE inhibitor with a Ki of 0.95 ± 0.16 nM. researchgate.net

A series of ferulic acid-piperazine derivatives were also designed and evaluated. acs.org Compound 7c , with a meta-methylphenyl group, was the most potent AChE inhibitor in its subgroup with an IC50 of 3.11 ± 0.35 μM. acs.org

The following table summarizes the cholinesterase inhibitory activities of selected this compound derivatives:

| Compound ID | Target Enzyme | Inhibition Metric (IC50 or Ki) | Reference |

| 6b | Acetylcholinesterase (AChE) | 3.73 ± 0.9 nM (Ki) | researchgate.net |

| 6a | Butyrylcholinesterase (BChE) | 0.95 ± 0.16 nM (Ki) | researchgate.net |

| 7c | Acetylcholinesterase (AChE) | 3.11 ± 0.35 μM (IC50) | acs.org |

| BYYT-25 | Acetylcholinesterase (AChE) | Not Specified | tandfonline.com |

| Donepezil | Acetylcholinesterase (AChE) | Not Specified | tandfonline.comheraldopenaccess.us |

| Acotiamide | Acetylcholinesterase (AChE) | Not Specified | tandfonline.com |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders. nih.gov The this compound moiety has been incorporated into molecules designed to inhibit this enzyme.

In a study focused on developing inhibitors for both human and mushroom tyrosinases, a compound named MehT-3 , 4-(4-hydroxyphenyl)piperazin-1-ylmethanone, was identified as an effective inhibitor of both enzymes with IC50 values of 3.52 μM for Agaricus bisporus tyrosinase (AbTYR) and 5.4 μM for human tyrosinase (hTYR). rsc.org Further derivatization of MehT-3 led to compounds with inhibitory activities ranging from 4.00 to 40.7 μM against AbTYR. rsc.org

Another study reported a series of nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov Within this series, compound 4g , 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-(4-methoxyphenyl)acetate, was synthesized and characterized, although its specific inhibitory activity was part of a broader series evaluation where the most potent compound had an IC50 of 72.55 μM. nih.gov

A series of 1-tosyl piperazine-dithiocarbamate acetamide (B32628) derivatives were also synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.com The 4-methoxy-containing derivative, 4d , displayed excellent tyrosinase inhibition with an IC50 value of 6.88 ± 0.11 µM, which was more potent than the reference compound kojic acid. mdpi.com

The table below presents the tyrosinase inhibitory activity of selected this compound derivatives:

| Compound ID | Target Enzyme | Inhibition Metric (IC50) | Reference |

| MehT-3 | Agaricus bisporus Tyrosinase (AbTYR) | 3.52 μM | rsc.org |

| MehT-3 | Human Tyrosinase (hTYR) | 5.4 μM | rsc.org |

| 4d | Tyrosinase | 6.88 ± 0.11 µM | mdpi.com |

| Kojic Acid | Tyrosinase | 17.76 μM | rsc.org |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. rsc.org this compound derivatives have been investigated as inhibitors of various CA isoforms.

A study on coumarinamides identified 7-Hydroxy-3-(4-(3-Methoxyphenyl)piperazine-1-Carbonyl)-2H-Chromen-2-One (43 ) as a selective inhibitor of the cancer-related isoforms CA IX and XII over the cytosolic isoforms CA I and II. mdpi.com

In a series of sulfamates designed as CA inhibitors, derivatives incorporating a 4-methoxyphenylpiperazine moiety were synthesized and tested. nih.gov These compounds were found to be potent inhibitors of hCA II, hCA IX, and hCA XII, with Ki values in the low nanomolar range, while showing less effective inhibition of hCA I. nih.gov

Another study focused on benzenesulfonamide (B165840) derivatives reported that compounds containing a 4-methoxy phenyl group were potent inhibitors of hCA I and hCA II. bohrium.com

The inhibitory activities of selected this compound derivatives against carbonic anhydrase isoforms are summarized in the table below:

| Compound ID | Target Enzyme | Inhibition Metric (Ki) | Reference |

| 43 | hCA IX, hCA XII | Selective Inhibition (Ki not specified) | mdpi.com |

| Sulfamate Derivative | hCA II | 1.0 - 94.4 nM | nih.gov |

| Sulfamate Derivative | hCA IX | 0.91 - 36.9 nM | nih.gov |

| Sulfamate Derivative | hCA XII | 1.0 - 84.5 nM | nih.gov |

| Benzenesulfonamide Derivative | hCA I, hCA II | Nanomolar range | bohrium.com |

Mechanisms of Molecular Action at Target Proteins

The interaction of this compound derivatives with their target proteins can elicit a range of functional responses, including agonism, antagonism, and allosteric modulation.

Agonist, Antagonist, and Partial Agonist Mechanisms

This compound derivatives have been extensively studied for their interactions with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, where they can act as agonists, antagonists, or partial agonists.

For instance, BP897, a compound containing a 4-(2-methoxyphenyl)piperazin-1-yl moiety, has been characterized as a weak partial agonist at the dopamine D3 receptor. nih.govnih.gov Partial agonists can offer a therapeutic advantage over full antagonists by maintaining a degree of normal dopaminergic activity, which may reduce certain side effects. nih.gov In contrast, some 4-phenylpiperazine derivatives have been identified as D3 receptor antagonists. nih.gov The stereochemistry of these compounds can significantly influence their efficacy, with (R)-enantiomers acting as antagonists or weak partial agonists, while (S)-enantiomers are more efficacious. nih.gov

In the context of serotonin receptors, 1-(2-methoxyphenyl)piperazine (B120316) (m-CPP) is a known serotonin receptor agonist. sigmaaldrich.com Homodimeric bivalent radioligands derived from 1-(2-methoxyphenyl)piperazine have shown high affinity for the 5-HT1A receptor. rsc.org The design of these bivalent ligands can lead to enhanced conformational flexibility and tissue-selective modulation. rsc.org

The following table provides examples of this compound derivatives and their mechanisms of action at specific receptors:

| Compound | Target Receptor | Mechanism of Action | Reference |

| BP897 | Dopamine D3 Receptor | Weak Partial Agonist | nih.govnih.gov |

| (R)-4-phenylpiperazine derivatives | Dopamine D3 Receptor | Antagonist/Weak Partial Agonist | nih.gov |

| (S)-4-phenylpiperazine derivatives | Dopamine D3 Receptor | More Efficacious Partial Agonist | nih.gov |

| 1-(2-methoxyphenyl)piperazine (m-CPP) | Serotonin Receptors | Agonist | sigmaaldrich.com |

| Homodimeric 1-(2-methoxyphenyl)piperazine derivative | 5-HT1A Receptor | High-affinity binding | rsc.org |

Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand.

This compound derivatives have been identified as allosteric modulators of various receptors. For example, a piperazine derivative was found to act as a positive allosteric modulator (PAM) of the 5-HT2C receptor, increasing the maximal response of serotonin. mdpi.com

In the realm of metabotropic glutamate receptors, which are also GPCRs, allosteric modulators have been developed to fine-tune glutamatergic neurotransmission. researchgate.net While specific examples of this compound derivatives acting as allosteric modulators of these receptors were not detailed in the provided search results, the general principle of allosteric modulation is a key area of research for this class of compounds. acs.org

The table below lists an example of a this compound derivative with allosteric modulatory activity:

| Compound Class | Target Receptor | Mechanism of Action | Reference |

| Piperazine derivative | 5-HT2C Receptor | Positive Allosteric Modulator (PAM) | mdpi.com |

Competitive Binding Paradigms

Competitive binding assays are a fundamental tool in molecular pharmacology for determining the affinity of a ligand for a receptor. nanotempertech.com This paradigm operates on the principle of competition between a labeled ligand (typically radioactive, known as a radioligand) and an unlabeled test compound (the this compound derivative in this context) for the same binding site on a target receptor or enzyme. nanotempertech.comnih.gov The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of the competing radioligand. A lower Ki value signifies a higher binding affinity. semanticscholar.org

Research findings from numerous competitive binding studies have illuminated the interaction of this compound (MPP) derivatives with various receptor systems, particularly serotonin and dopamine receptors.

Serotonin Receptor Interactions

The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore that confers high affinity for several serotonin (5-HT) receptor subtypes, most notably the 5-HT₁ₐ receptor. semanticscholar.orgresearchgate.net

5-HT₁ₐ Receptor Affinity: A broad range of MPP derivatives demonstrate high-affinity binding at 5-HT₁ₐ receptors. The parent compound, ortho-methoxyphenylpiperazine (oMeOPP), itself has a high affinity for this receptor, where it acts as a partial agonist. wikipedia.org Structural modifications to the MPP core structure significantly modulate this affinity. For instance, in a series of 1,2,3,4-tetrahydro-beta-carboline derivatives linked to an MPP moiety, the length of the alkylene spacer between the two fragments was found to be a critical determinant of 5-HT₁ₐ affinity; derivatives with propylene (B89431) and especially butylene spacers showed high affinity (Ki = 30-110 nM). nih.gov Similarly, MPP derivatives incorporating various imide moieties have also been shown to be potent 5-HT₁ₐ ligands, with Ki values ranging from 1.7 to 46 nM. semanticscholar.org Further studies on coumarin-based derivatives have identified compounds with high 5-HT₁ₐ affinity, with Ki values in the nanomolar range. mdpi.comnih.gov The novel derivative HBK-10 also exhibited a high affinity for 5-HT₁ₐ receptors and was characterized as an antagonist in functional assays. mdpi.com

5-HT₂ₐ Receptor Affinity: Compared to the 5-HT₁ₐ receptor, the affinity of many MPP derivatives for the 5-HT₂ₐ receptor is often moderate to low. semanticscholar.orgnih.gov However, specific structural features can enhance 5-HT₂ₐ binding significantly. For example, while most MPP-THBC derivatives showed weak binding to 5-HT₂ₐ sites, one compound (5c), featuring an acryloyl group and a butylene chain, displayed a notable affinity with a Ki value of 44 nM. nih.gov In a series of coumarin (B35378) derivatives, several compounds demonstrated high affinity for the 5-HT₂ₐ receptor, with one derivative, 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one (13), showing a particularly high affinity with a Ki of 18 nM. mdpi.comnih.gov

Other 5-HT Receptors: The MPP scaffold has also been investigated for its interaction with other 5-HT receptor subtypes. Studies indicate that compounds containing the 2-methoxyphenylpiperazine fragment can also bind to 5-HT₇ receptors. researchgate.net The derivative HBK-10, for example, was evaluated for its affinity at 5-HT₆ and 5-HT₇ receptors, though it was found to be very low. mdpi.com

Interactive Table 1: Binding Affinities (Ki) of Selected this compound Derivatives at Serotonin Receptors

| Compound Class/Name | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| MPP-Tetrahydro-beta-carboline Derivatives | 5-HT₁ₐ | 30 - 110 | nih.gov |

| Compound 5c (MPP-THBC) | 5-HT₂ₐ | 44 | nih.gov |

| MPP-Imide Derivatives | 5-HT₁ₐ | 1.7 - 46 | semanticscholar.org |

| MPP-Imide Derivatives | 5-HT₂ₐ | 109 - 1510 | semanticscholar.org |

| HBK-10 | 5-HT₁ₐ | 1.5 | mdpi.com |

| HBK-10 | 5-HT₂ₐ | 64 | mdpi.com |

| Compound 10 (MPP-Coumarin) | 5-HT₁ₐ | 87 | mdpi.comnih.gov |

| Compound 11 (MPP-Coumarin) | 5-HT₁ₐ | 96 | mdpi.comnih.gov |

| Compound 12 (MPP-Coumarin) | 5-HT₂ₐ | 67 | mdpi.comnih.gov |

| Compound 13 (MPP-Coumarin) | 5-HT₂ₐ | 18 | mdpi.comnih.gov |

Dopamine and Adrenergic Receptor Interactions

The versatility of the this compound scaffold extends to other major neurotransmitter receptor families.

Dopamine Receptors: The 2-methoxyphenylpiperazine structure is a known recognition element for D₂-like dopamine receptors. nih.gov Radioligand binding studies have confirmed that MPP derivatives can bind with high affinity to these receptors. The compound HBK-10, for instance, showed a relatively high affinity for D₂ receptors and functioned as an antagonist. mdpi.com In other studies, while some o-methoxyphenylpiperazine derivatives showed decreased affinity for the D₂ receptor compared to a parent compound, the development of fluorescent ligands based on this scaffold has produced compounds with very high affinity, with Ki values as low as 0.44 nM for the D₂ receptor. nih.govbg.ac.rs

Adrenergic Receptors: Research has also demonstrated interactions between MPP derivatives and adrenergic receptors. A study of novel MPP derivatives linked to a xanthone (B1684191) moiety revealed high to moderate affinity for α₁-adrenergic receptors, but not for α₂-adrenoceptors. researchgate.net

Interactive Table 2: Binding Affinities of Selected this compound Derivatives at Dopamine and Adrenergic Receptors

| Compound Class/Name | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| HBK-10 | D₂ | 32 | mdpi.com |

| Dansyl-labeled Phenylpiperazine | D₂ | 0.44 | nih.gov |

| MPP-Xanthone Derivatives | α₁-Adrenoceptor | High to Moderate Affinity | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating the Influence of Piperazine (B1678402) Substitutions on Biological Activity

The piperazine ring in methoxyphenylpiperazinyl compounds offers two nitrogen atoms that can be substituted, and modifications at these positions significantly impact biological activity. nih.govresearchgate.net N-1-substituted N-arylpiperazines, often referred to as "long-chain arylpiperazines" (LCAPs), have been extensively studied. arabjchem.orgmdpi.com The general structure of these compounds involves an aryl group (in this case, methoxyphenyl) at the N-1 position of the piperazine ring and a linker chain connected to the N-4 position, which in turn is attached to a terminal chemical group. acs.orgmdpi.com

The nature of the substituent at the N-4 position of the piperazine ring is a critical determinant of the compound's pharmacological profile. acs.org For instance, the introduction of a long chain at this position often leads to high-affinity ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. arabjchem.orgifj.edu.pl The protonated nitrogen atom within the piperazine ring is often crucial for interaction with G-protein coupled receptors (GPCRs), forming a key hydrogen bond with an aspartic acid residue in the transmembrane domain of the receptor. mdpi.comifj.edu.pl

Research has shown that varying the N-4 substituent can modulate the compound's activity. For example, in a series of 4(1H)-quinolones, exchanging an N-phenylpiperazinyl moiety with an N-benzylpiperazine resulted in a slight decrease in activity against the W2 strain of Plasmodium falciparum. nih.gov Further replacement with a 4-methoxybenzylpiperazine led to additional potency losses. nih.gov This highlights that even subtle changes to the N-4 substituent can have a measurable impact on biological function.

The electronic properties of the substituents on the piperazine ring also play a role. The introduction of an arylpiperazine pharmacophore with high electron-withdrawing properties has been shown to enhance the anti-inflammatory properties of certain compounds. mdpi.com The substitution pattern on the piperazine ring can also influence selectivity for different receptor subtypes. nih.gov

| Compound/Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| N-benzylpiperazine vs. N-phenylpiperazine | Slight decrease in antimalarial activity. | nih.gov |

| 4-methoxybenzylpiperazine vs. N-phenylpiperazine | Further loss of antimalarial potency. | nih.gov |

| Arylpiperazine with electron-withdrawing groups | Enhanced anti-inflammatory properties. | mdpi.com |

| Substitution at N-4 of the piperazine ring | Crucial for modulating pharmacological profile, particularly for 5-HT and dopamine receptor ligands. | arabjchem.orgacs.orgifj.edu.pl |

Impact of Methoxyphenyl Group Isomerism (ortho, meta, para) on Receptor Selectivity and Potency

The position of the methoxy (B1213986) group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound effect on the receptor binding affinity, selectivity, and functional activity of methoxyphenylpiperazinyl derivatives. nih.govacs.org This isomerism influences the molecule's conformation and electronic properties, which in turn dictates how it interacts with the binding pocket of a receptor. rug.nl

For instance, in the context of dopamine D2 and D3 receptor ligands, the presence of a 2-methoxyphenyl (ortho) substituent compared to an unsubstituted phenyl ring can enhance affinity for the D3 receptor by approximately three-fold. nih.govacs.org However, this substitution also increases affinity for the D2 receptor by nearly ten-fold, leading to a decrease in D3 over D2 selectivity. nih.govacs.org Studies on ligands for serotonin receptors have also highlighted the importance of the methoxy group's position. The o-methoxy-phenyl moiety is thought to form a hydrogen bond with a serine residue in the 5-HT1A receptor. ifj.edu.pl

In some cases, the para-methoxy substitution has been found to be beneficial for high affinity at both 5-HT1A and D2 receptors. nih.gov Conversely, moving the methoxy group from the para to the ortho position can lead to a significant decrease in binding affinities. nih.gov The electronic character of the aryl group and its substituents determines the degree of conjugation between the anilino lone pair and the aromatic π-electrons, which influences the relative orientation of the aryl and piperazine rings. rug.nl Electron-donating groups like methoxy tend to favor a more perpendicular conformation. rug.nl

The following table summarizes the differential effects of methoxyphenyl isomerism on receptor interactions:

| Isomer Position | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Ortho (2-methoxy) | Dopamine D3/D2 Receptors | ~3-fold increase in D3 affinity, but ~10-fold increase in D2 affinity, reducing selectivity. | nih.govacs.org |

| Ortho (2-methoxy) | Serotonin 5-HT1A Receptor | Thought to form a hydrogen bond with a serine residue. | ifj.edu.pl |

| Para (4-methoxy) | Serotonin 5-HT1A and Dopamine D2 Receptors | High binding affinities for both receptors. | nih.gov |

| Ortho vs. Para | General | Shifting the methoxy group from para to ortho can significantly decrease binding affinities. | nih.gov |

Role of Linker Length and Conformational Flexibility in Target Interactions

The linker connecting the methoxyphenylpiperazinyl core to a terminal moiety is a key determinant of a ligand's affinity and intrinsic activity. acs.orgifj.edu.pl The length and conformational flexibility of this linker are critical for correctly positioning the pharmacophoric elements of the molecule within the receptor's binding site. medchem-ippas.eu

Long-chain arylpiperazines (LCAPs) are characterized by their flexible aliphatic chains, which allow the molecule to adopt various conformations. medchem-ippas.eu The optimal length of this linker often depends on the nature of the terminal group and the target receptor. For many 5-HT and dopamine receptor ligands, a butyl (four-carbon) chain is found to be optimal. mdpi.comifj.edu.pl The conformation of the linker can be described as extended or folded. ifj.edu.pl While extended conformations are often predominant in vacuum and solution, the bioactive conformation responsible for receptor interaction can be either extended or folded depending on the specific ligand and receptor. ifj.edu.pl

The flexibility of the linker can also influence whether a compound acts as an agonist or an antagonist. ifj.edu.plnih.gov Generally, flexible ligands of the arylpiperazine type tend to be agonists or partial agonists at postsynaptic 5-HT1A receptors, whereas their more rigid analogues often act as antagonists. ifj.edu.plnih.gov Replacing a flexible alkyl chain with a more rigid structure, such as a cyclohexane (B81311) ring, can lead to a decrease in affinity but a switch in functional activity towards antagonism. nih.gov This suggests that an extended conformation may be responsible for the blockade of postsynaptic 5-HT1A receptors. nih.gov

| Linker Characteristic | Effect on Target Interaction | Example/Receptor | Reference |

|---|---|---|---|

| Flexible Aliphatic Chain | Allows for multiple conformations (extended, folded). Often associated with agonist or partial agonist activity. | 5-HT1A receptor agonists | ifj.edu.pl |

| Rigid Linker (e.g., cyclohexane) | Restricts conformational freedom. Often associated with antagonist activity. | 5-HT1A receptor antagonists | nih.gov |

| Optimal Linker Length | Crucial for correct positioning of pharmacophores. A butyl chain is often optimal. | 5-HT and Dopamine receptor ligands | mdpi.comifj.edu.pl |

| Methylene (B1212753) Spacer | In some 4(1H)-quinolones, a methylene spacer between the piperazine and the quinolone core resulted in higher potency compared to a direct attachment. | Antimalarial 4(1H)-quinolones | nih.gov |

Effects of Terminal Aryl and Heteroaryl Moiety Variations on Pharmacological Profile

In the development of antipsychotic agents, for example, long-chain arylpiperazines often terminate in a chemical group that contributes to the desired mixed 5-HT2/D2 receptor antagonism. arabjchem.org The terminal imide moiety in many 5-HT1A receptor ligands is thought to stabilize the ligand-receptor complex through π-π or dipole-dipole interactions. ifj.edu.pl

The nature of the terminal aryl or heteroaryl group can have a substantial impact on potency. For instance, in a series of N-benzylacetamides designed as potential antipsychotics, different substitutions on the terminal benzyl (B1604629) group led to a range of activities. arabjchem.org Similarly, in a series of arylpiperazine derivatives evaluated for analgesic activity, compounds with a terminal phenylethanone moiety showed potent effects. nih.gov

The following table illustrates how variations in the terminal moiety can affect the pharmacological profile:

| Terminal Moiety | Compound Class | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Cyclic Imide | 5-HT1A Receptor Ligands | Stabilizes ligand-receptor complex through various interactions. | ifj.edu.pl |

| N-benzylacetamide | Potential Antipsychotics | Substitutions on the benzyl group modulate antipsychotic-like activity. | arabjchem.org |

| Phenylethanone | Analgesic Arylpiperazines | Contributes to potent analgesic activity. | nih.gov |

| Dihydrocarbostyril | Aripiprazole | Part of the four-unit structure of this atypical antipsychotic. | mdpi.com |

| Indole-2-carboxyamide | D3 Receptor Antagonists | Component of a selective D3 receptor antagonist. | mdpi.com |

Investigation of Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of methoxyphenylpiperazinyl derivatives is not solely dependent on their structure but also on their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. tandfonline.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are employed to correlate these descriptors with biological activity and retention in chromatographic systems, respectively. tandfonline.comtandfonline.com

Lipophilicity, often expressed as the partition coefficient (log P), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its ability to cross the blood-brain barrier for CNS-acting drugs. mdpi.comresearchgate.net For arylpiperazine derivatives, lipophilicity has been shown to correlate with their activity. tandfonline.comresearchgate.net For example, an increase in the lipophilicity of certain N-arylpiperazine derivatives resulted in higher antimicrobial activity. mdpi.com

The electronic effects of substituents on the methoxyphenyl ring also play a crucial role. The methoxy group is an electron-donating group, which can influence π-π stacking interactions. In contrast, electron-withdrawing groups can alter the electronic properties and, consequently, the biological activity. nih.gov For instance, in a series of antimalarial 4(1H)-quinolones, substituting the N-phenylpiperazinyl moiety with an electron-donating methoxy group generally produced compounds that were slightly less potent than analogues with an electron-withdrawing group. nih.gov

Multivariate statistical methods like Principal Component Analysis (PCA) are used to analyze retention data from chromatography and molecular descriptors to understand the similarities among derivatives and the factors influencing their behavior. tandfonline.comtandfonline.com These analyses have revealed the importance of nonpolar properties, the ability for hydrophobic interactions, and the size and shape of the molecule in determining the activity of arylpiperazines. tandfonline.com

| Physicochemical Descriptor | Influence on Biological Activity | Example | Reference |

|---|---|---|---|

| Lipophilicity (log P) | Correlates with antimicrobial and anti-TB activity; influences ADMET properties. | Increased lipophilicity led to higher in vitro activity against M. kansasii and M. marinum. | mdpi.com |

| Electronic Effects (Electron-donating vs. -withdrawing) | Modulates receptor affinity and potency. | Electron-donating methoxy group on N-phenylpiperazinyl moiety led to slightly less potent antimalarial compounds compared to those with electron-withdrawing groups. | nih.gov |

| Molecular Size and Shape | Affects how the molecule fits into the receptor binding pocket. | PCA studies show the importance of these descriptors for the activity of arylpiperazines. | tandfonline.com |

| Hydrogen Bonding Capacity | Crucial for specific receptor interactions. | The nitrogen atom in the piperazine ring acts as a hydrogen bond acceptor. | mdpi.com |

Rational Design Principles Derived from SAR Analysis

The culmination of extensive SAR and SPR studies on methoxyphenylpiperazinyl compounds has led to the formulation of rational design principles. nih.govwikipedia.org These principles guide medicinal chemists in the synthesis of new molecules with desired therapeutic properties, such as high potency, improved selectivity, and better pharmacokinetic profiles. arabjchem.orgresearchgate.net

Key design principles derived from the analysis of methoxyphenylpiperazinyl derivatives include:

The Arylpiperazine Moiety as a Scaffold: The 1-arylpiperazine unit, particularly with a methoxy substituent, is a validated scaffold for targeting aminergic GPCRs like serotonin and dopamine receptors. mdpi.comnih.gov The basic nitrogen of the piperazine is a key pharmacophoric feature for interaction with an aspartate residue in these receptors. ifj.edu.pl

Modulation of Selectivity through Isomerism: The position of the methoxy group on the phenyl ring (ortho, meta, or para) is a powerful tool for modulating receptor selectivity. nih.govnih.gov For example, ortho-methoxy substitution can favor certain receptor interactions, though sometimes at the cost of selectivity. nih.govacs.org

Tuning Activity with the Linker: The length and flexibility of the linker between the piperazine and the terminal group are critical for optimizing affinity and functional activity. ifj.edu.plnih.gov A four-carbon (butyl) linker is often optimal for many CNS targets, and restricting the linker's flexibility can switch a compound from an agonist to an antagonist. ifj.edu.plnih.gov

Balancing Physicochemical Properties: Rational design must consider physicochemical properties like lipophilicity to ensure good "drug-like" characteristics, including oral bioavailability and CNS penetration. nih.govtandfonline.com QSAR models can be used to predict the activity of new derivatives based on these properties. nih.gov

By integrating these principles, researchers can move from a lead compound to an optimized clinical candidate more efficiently. frontiersin.org For example, knowing that an ortho-methoxyphenylpiperazine core, a flexible butyl linker, and a specific terminal imide group lead to potent 5-HT1A agonism allows for the focused design of new analogues with potentially improved properties. ifj.edu.pl

Preclinical Pharmacological Evaluation and Translational Research Models

In Vitro Biochemical and Cellular Assay Systems

In vitro assays are fundamental in the early stages of drug discovery to elucidate the mechanisms of action of novel chemical entities. For MPP derivatives, these assays have been crucial in identifying their molecular targets and cellular effects.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov This technique has been widely applied to characterize the interaction of MPP derivatives with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov

Derivatives of MPP are frequently evaluated for their affinity towards serotonin receptors, such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. For instance, a series of N-(2-methoxyphenyl)piperazine derivatives demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov One of the most promising compounds from this series, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited a Ki (inhibitory constant) of less than 1 nM for the 5-HT1A receptor and 34 nM for the 5-HT7 receptor. nih.gov

Similarly, another study reported on two new compounds, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate, which showed high selectivity and affinity for the 5-HT1A receptor with Ki values of 1.2 nM and 21.3 nM, respectively. mdpi.com The reference compound WAY-100635, which also contains a methoxyphenyl piperazinyl moiety, is a well-known selective 5-HT1A receptor antagonist used in research. nih.govwikipedia.org

Beyond serotonin receptors, MPP derivatives have been assessed for their affinity at dopamine receptors. For example, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides have been identified as high-affinity D3 receptor antagonists, with some showing a Ki of 1 nM for D3 and approximately 400-fold selectivity over the D2 receptor subtype. acs.org The compound MP349 (trans-1-(2-methoxyphenyl)-4-(4-succinimidocyclohexyl)piperazine) was found to have moderate affinity for α1-adrenoceptors (Ki = 234 nM) but very low affinity for 5-HT2A, D1, and D2 receptors (Ki > 2600 nM). nih.gov

| Compound/Derivative | Receptor | Affinity (Ki) |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT1A | <1 nM |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT7 | 34 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM |

| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides | D3 | 1 nM |

| MP349 | α1-adrenoceptors | 234 nM |

| MP349 | 5-HT2A, D1, D2 | >2600 nM |

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. This compound derivatives have been evaluated for their inhibitory effects on various enzymes, including monoamine oxidase (MAO) and cyclooxygenase (COX).

| Compound/Derivative | Enzyme | Inhibition (IC50) | Selectivity Index (COX-2/COX-1) |

| Fused pyrimidinone derivative 3d | COX-1 | 0.140 µM | 20.00 |

| Fused pyrimidinone derivative 3d | COX-2 | 0.007 µM | 20.00 |

Cell-Based Functional Assays (e.g., Signaling Pathway Modulation, Cell Viability)

Cell-based functional assays provide insights into the cellular consequences of a compound's interaction with its molecular target. These assays can measure changes in signaling pathways, cell viability, and other cellular processes. oncolines.comnih.gov

Derivatives of methoxyphenyl piperazine (B1678402) have been investigated for their ability to modulate signaling pathways. For instance, functional assays have been used to determine the intrinsic activity of MPP derivatives at dopamine and serotonin receptors. mdpi.com One study found that the compound JJGW08, an arylpiperazine alkyl derivative, acted as an antagonist at dopamine D2 and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com The effect on 5-HT2A and 5-HT7 receptors was noted to be weak. mdpi.com

The development of "biased" agonists, which selectively activate certain signaling pathways over others, is an area of interest in GPCR drug discovery. hubspotusercontent-na1.net Functional assays that can separately measure G-protein activation and β-arrestin recruitment are crucial in identifying such compounds. researchgate.net For example, a β-arrestin 2 recruitment assay can monitor the G protein-independent pathway, while a cAMP assay can measure the G protein-dependent pathway. researchgate.net

Cytotoxicity and Antiproliferative Activity in Cell Lines

The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines. These studies are essential for identifying potential anticancer agents.

A series of benzothiazole-piperazine derivatives were tested for their cytotoxic activity against liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cell lines. tandfonline.com The compound 1a, which contains a 2-methoxyphenyl piperazine moiety, showed a GI50 (50% growth inhibition) of 5.7 µM against the HUH-7 cell line. tandfonline.com In another study, novel bergenin (B1666849) derivatives bearing an N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide moiety (compound 5a) were synthesized and evaluated for their cytotoxic activity. nih.gov This compound, along with others in the series, exhibited significant cytotoxic activity against tongue (CAL-27) and oral (SCC09) cancer cell lines, with IC50 values ranging from 15.41 to 92.9 µM. nih.gov

Furthermore, 3(2H)-pyridazinone derivatives with a piperazinyl linker have been investigated for their antiproliferative effects. nih.gov Compounds with a para-halogen-substituted aryl ring attached to the piperazine linker showed notable activity against gastric adenocarcinoma (AGS) cells. nih.gov Some piperazine derivatives have also shown antiproliferative activity against K-562 human chronic myelogenous leukemia cells. iiarjournals.org

| Compound/Derivative | Cell Line | Activity Metric | Value |

| Benzothiazole-piperazine derivative 1a | HUH-7 (Liver Cancer) | GI50 | 5.7 µM |

| Bergenin derivative 5a | CAL-27 (Tongue Cancer) | IC50 | 15.41–92.9 µM |

| Bergenin derivative 5a | SCC09 (Oral Cancer) | IC50 | 17.41–91.9 µM |

In Vivo Studies in Animal Models

In vivo studies in animal models are critical for assessing the physiological and behavioral effects of MPP derivatives, providing a bridge between in vitro findings and potential clinical applications.

Behavioral Pharmacological Assessments in Rodents

Behavioral tests in rodents are widely used to evaluate the potential therapeutic effects of compounds, particularly for central nervous system disorders. This compound derivatives have been extensively studied in models of anxiety and depression.

The compound MP349 demonstrated anxiolytic-like effects in a conflict drinking test and a plus-maze test in rats, as well as a four-plate test in mice. nih.gov These effects were observed at doses that did not impair locomotor activity or coordination. nih.gov Similarly, HBK-5 (5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride), a xanthone (B1684191) derivative with a piperazine moiety, showed antidepressant-like activity in the forced swim test (FST) and tail suspension test (TST), and anxiolytic-like properties in the four-plate test in mice. researchgate.net

A series of new derivatives of N-(2-methoxyphenyl)piperazine were evaluated for antidepressant-like activity using the tail suspension test in mice. nih.gov The most promising compound showed a stronger effect than the reference drug imipramine. nih.gov Two pyridazine (B1198779) derivatives with arylpiperazinyl moieties, PC4 and PC13, also demonstrated potential antidepressant effects in the forced swimming test and by antagonizing reserpine-induced ptosis in mice. oup.com

Furthermore, the anxiolytic-like effects of MPP derivatives have been explored in various behavioral paradigms. The compound JJGW08 showed anxiolytic-like properties in the four-plate and marble burying tests in mice at doses that did not cause catalepsy or motor coordination impairment. mdpi.com Some anxiolytic drugs, such as buspirone (B1668070) and ipsapirone, have been shown to decrease stretched-attend postures (SAP), a risk-assessment behavior in rodents. researchgate.net

Efficacy Studies in Established Disease Models (e.g., Neurological, Inflammatory, Oncological)

The this compound scaffold is a cornerstone in the development of therapeutic agents targeting a range of diseases, with a significant focus on neurological disorders.

Neurological Disorders:

Derivatives of methoxyphenyl piperazine have been extensively investigated for their potential in treating neurological and psychiatric conditions. These compounds often target serotonin and dopamine receptors, which are pivotal in the pathophysiology of these disorders.

Alzheimer's Disease: Certain piperazine derivatives have demonstrated the ability to reduce the phosphorylation of Tau protein and inhibit the release of Aβ peptides in animal models of Alzheimer's disease. nih.gov This dual action on two of the main pathological hallmarks of the disease is a promising strategy for developing new treatments. nih.gov In vitro studies have corroborated these findings, showing a reduction in Tau phosphorylation and preserved processing of other amyloid precursor protein metabolites. nih.gov

Epilepsy: The therapeutic potential of piperine (B192125), a natural compound containing a piperidine (B6355638) ring, and its derivatives has been explored in epilepsy. nih.gov Studies in animal models of temporal lobe epilepsy have shown that treatment with piperine can restore serotonin levels and modulate the MAO and GABAergic pathways, suggesting a potential anti-seizure effect. nih.gov

Anxiety and Mood Disorders: The interaction of this compound compounds with serotonin receptors, particularly the 5-HT1A receptor, is central to their anxiolytic effects. For example, BMY 7378, a spirocyclic diketopiperazine derivative with a 2-methoxyphenyl-substituted piperazine moiety, has shown efficacy in animal models by modulating serotonin signaling.

General Neuroprotection: The neuroprotective effects of piperine and its derivatives have been noted in various models of neurodegeneration. nih.gov One mechanism of action involves the activation of the Nrf2/Keap1 pathway, which helps protect against oxidative stress. nih.gov

Inflammatory Diseases:

The anti-inflammatory properties of piperazine derivatives are also an active area of research.

A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has demonstrated significant anti-nociceptive and anti-inflammatory effects in preclinical models. nih.gov In a carrageenan-induced paw edema model, LQFM182 reduced edema formation. nih.gov In a pleurisy model, it decreased cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Piperlotine-like compounds, which are α,β-unsaturated amides, have also shown remarkable in vivo anti-inflammatory activity in mice, with some derivatives exhibiting efficacy comparable to or greater than the commercial anti-inflammatory drug indomethacin. scielo.org.mx

Oncological Diseases:

The piperazinyl fragment has been incorporated into the structure of known anticancer agents to improve their activity.

The combination of a piperazine ring with Triapine, an anticancer drug, has led to the development of new analogs with potent and selective anticancer activity. nih.gov These compounds have been shown to inhibit the cell cycle at the G1/S phase and induce apoptosis in a cell line-dependent manner. nih.gov

Novel piperazine derivatives of vindoline (B23647) have also been synthesized and evaluated as anticancer agents. mdpi.com Certain conjugates demonstrated significant effectiveness against breast cancer and non-small cell lung cancer cell lines. mdpi.com

Metabolic Fate and Biotransformation in Animal Species (e.g., O-demethylation, CYP Enzyme Involvement)

The biotransformation of this compound compounds is a critical aspect of their preclinical evaluation, with O-demethylation and cytochrome P450 (CYP) enzyme involvement being key metabolic pathways.

In vivo metabolism studies of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in male Wistar rats have shown that the primary metabolic route is O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), along with degradation of the piperazine moiety. tandfonline.comnih.gov